molecular formula C9H11N3 B1419910 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 82193-27-9

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1419910
CAS No.: 82193-27-9
M. Wt: 161.2 g/mol
InChI Key: PQYHNIRIIDGFAA-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine with the molecular formula C9H11N3. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry and organic synthesis. The structure consists of a fused imidazole and pyridine ring, with methyl groups at the 2 and 8 positions and an amine group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2,6-dimethylpyridine-3-carboxamide with formamide under acidic conditions . Another approach involves the reaction of 2,6-dimethylpyridine with ammonia and formaldehyde, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that can be scaled up efficiently. These methods include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with DNA, leading to mutations and potential carcinogenesis. The compound can form adducts with DNA, causing structural changes that interfere with normal cellular processes. This interaction is mediated through the formation of reactive intermediates during metabolic activation .

Comparison with Similar Compounds

  • 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, the 2,8-dimethyl substitution provides different steric and electronic properties, affecting its interaction with biological targets .

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYHNIRIIDGFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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